molecular formula C24H25INPS B12529374 [1-Cyano-3-(ethylsulfanyl)propan-2-yl](triphenyl)phosphanium iodide CAS No. 141973-97-9

[1-Cyano-3-(ethylsulfanyl)propan-2-yl](triphenyl)phosphanium iodide

Cat. No.: B12529374
CAS No.: 141973-97-9
M. Wt: 517.4 g/mol
InChI Key: ODBNTJRCKUJARF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a cyano group, an ethylsulfanyl group, and a triphenylphosphanium iodide moiety

Preparation Methods

The synthesis of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the cyano and ethylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The triphenylphosphanium moiety can interact with various biological molecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes .

Properties

CAS No.

141973-97-9

Molecular Formula

C24H25INPS

Molecular Weight

517.4 g/mol

IUPAC Name

(1-cyano-3-ethylsulfanylpropan-2-yl)-triphenylphosphanium;iodide

InChI

InChI=1S/C24H25NPS.HI/c1-2-27-20-24(18-19-25)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,24H,2,18,20H2,1H3;1H/q+1;/p-1

InChI Key

ODBNTJRCKUJARF-UHFFFAOYSA-M

Canonical SMILES

CCSCC(CC#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.